Rutinose heptaacetylrutinose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

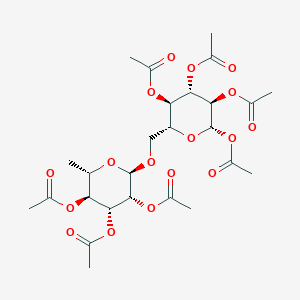

Rutinose heptaacetylrutinose is a useful research compound. Its molecular formula is C26H36O17 and its molecular weight is 620.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biocatalysis and Enzyme Applications

One of the most promising applications of rutinose heptaacetylrutinose is in the field of biocatalysis. Research indicates that it can be synthesized through enzymatic processes involving rutinosidase, an enzyme that catalyzes the hydrolysis of rutin to quercetin and rutinose .

Case Study: Solid-State Biocatalysis

A study published in the International Journal of Molecular Sciences explored a novel concept of "Solid State Biocatalysis" that utilizes rutinosidase for the production of quercetin from rutin. The process yielded high purity rutinose as a byproduct, demonstrating the feasibility of using this compound in bioconversion reactions .

Key Findings:

- The enzymatic conversion was optimized under specific conditions (pH 3.0, 40 °C).

- Rutin was completely converted to quercetin within 24 hours.

- Rutinose can be crystallized from the filtrate in high purity.

Pharmaceutical Applications

This compound has potential therapeutic benefits due to its association with quercetin, a well-known flavonoid with anti-inflammatory, antioxidant, and anticancer properties.

Potential Uses:

- Antioxidant Activity: Quercetin and its derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

- Anti-inflammatory Effects: Studies suggest that quercetin can inhibit inflammatory pathways, making this compound a candidate for formulations targeting chronic inflammatory conditions.

Cosmetic Formulations

The cosmetic industry is increasingly interested in natural compounds with beneficial properties. This compound's antioxidant and anti-inflammatory effects make it an attractive ingredient in skincare products.

Application Insights:

- Skin Protection: Its ability to mitigate oxidative damage can be harnessed in anti-aging creams and serums.

- Soothing Properties: The anti-inflammatory effects can help in formulating products for sensitive skin or conditions like rosacea.

Propiedades

Número CAS |

5239-09-8 |

|---|---|

Fórmula molecular |

C26H36O17 |

Peso molecular |

620.6 g/mol |

Nombre IUPAC |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |

Clave InChI |

LUCVIXHBPBCYCD-ZDOYKWLUSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Key on ui other cas no. |

5239-09-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.